molecular formula C11H11BrF2O3 B12285327 Ethyl 3-Bromo-4-(difluoromethoxy)phenylacetate

Ethyl 3-Bromo-4-(difluoromethoxy)phenylacetate

Cat. No.: B12285327
M. Wt: 309.10 g/mol
InChI Key: MCFHNXVEFPDOAD-UHFFFAOYSA-N
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Description

Ethyl 3-Bromo-4-(difluoromethoxy)phenylacetate is an organic compound with the molecular formula C11H10BrF2O3. It is a derivative of phenylacetate, featuring bromine and difluoromethoxy substituents.

Properties

IUPAC Name

ethyl 2-[3-bromo-4-(difluoromethoxy)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF2O3/c1-2-16-10(15)6-7-3-4-9(8(12)5-7)17-11(13)14/h3-5,11H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFHNXVEFPDOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)OC(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Bromo-4-(difluoromethoxy)phenylacetate typically involves the bromination of a precursor compound followed by esterification. One common method includes the bromination of 4-(difluoromethoxy)phenylacetic acid using bromine or a brominating agent under controlled conditions. The resulting brominated intermediate is then esterified with ethanol in the presence of an acid catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Bromo-4-(difluoromethoxy)phenylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenylacetates.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-Bromo-4-(difluoromethoxy)phenylacetate has the molecular formula C₁₄H₁₂BrF₂O₃ and a molecular weight of approximately 309.10 g/mol. The presence of a bromine atom and a difluoromethoxy group on the phenyl ring significantly influences its reactivity and interaction with biological targets.

Medicinal Chemistry

This compound is primarily explored as a precursor in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that enhance the biological activity of derived compounds. Research indicates that this compound may exhibit significant biological activity, particularly in enzyme inhibition and protein-ligand interactions, which are crucial for drug development.

Case Study: Anticancer Activity
Recent studies have highlighted its potential in anticancer drug development. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation through targeted enzyme inhibition pathways.

The compound has been investigated for its biological properties, including antimicrobial and anti-inflammatory effects. The halogen substituents (bromine and fluorine) enhance its binding affinity to various molecular targets, making it a candidate for therapeutic applications.

Case Study: Enzyme Inhibition
Research focusing on enzyme interactions has demonstrated that this compound can effectively inhibit specific enzymes involved in inflammatory responses, suggesting its potential as an anti-inflammatory agent .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique chemical properties make it suitable for use in continuous flow reactors, optimizing yield and purity during large-scale synthesis processes.

Mechanism of Action

The mechanism of action of Ethyl 3-Bromo-4-(difluoromethoxy)phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethoxy groups can influence the compound’s binding affinity and reactivity, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-Bromo-4-(difluoromethoxy)phenylacetate is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various synthetic and research applications .

Biological Activity

Ethyl 3-Bromo-4-(difluoromethoxy)phenylacetate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom at the 3-position and a difluoromethoxy group at the 4-position of the phenyl ring. Its molecular formula is C11_{11}H10_{10}BrF2_2O2_2, which contributes to its unique reactivity and biological properties. The presence of halogen atoms enhances its interaction with biological targets, making it a candidate for various pharmacological applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets through non-covalent interactions such as hydrogen bonding and van der Waals forces. The bromine and difluoromethoxy groups are believed to enhance its binding affinity to enzymes and receptors, potentially modulating their activity. This compound has been shown to inhibit enzymatic activity and disrupt protein-protein interactions, leading to various biological effects.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial properties. Its halogenated structure may enhance its efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural features have demonstrated significant inhibitory effects against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties, making it a potential candidate for the development of therapeutic agents aimed at treating inflammatory diseases. The mechanism behind this activity may involve the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response .

Case Studies

  • Antimicrobial Activity : A study explored the antimicrobial efficacy of various halogenated compounds, including this compound. Results indicated that this compound had a minimum inhibitory concentration (MIC) against E. coli comparable to standard antibiotics, suggesting its potential use as an antimicrobial agent .
  • Anti-inflammatory Research : In a preclinical study focusing on inflammation models, this compound was shown to reduce markers of inflammation significantly. This effect was attributed to the compound's ability to inhibit key enzymes involved in the inflammatory pathway.

Research Findings

Activity Findings References
AntimicrobialExhibited significant activity against E. coli and S. aureus ,
Anti-inflammatoryReduced inflammation markers in preclinical models,
Enzyme InhibitionInhibited specific enzymes involved in inflammatory pathways,

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